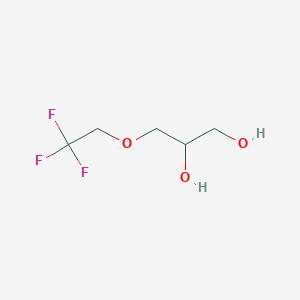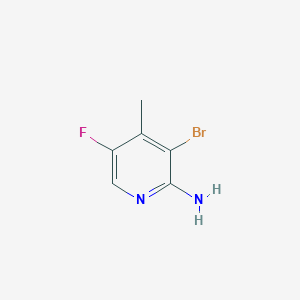
2-(Difluoromethyl)-3-fluoro-6-nitro-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-3-fluoro-6-nitrophenol is a chemical compound with the following structural formula:
C7H3F2NO3
It consists of a phenolic ring substituted with a difluoromethyl group (CF₂H), a fluorine atom (F), and a nitro group (NO₂). The compound’s properties and reactivity arise from these functional groups.
Vorbereitungsmethoden
a. Synthetic Routes: Several synthetic routes exist for preparing 2-(Difluoromethyl)-3-fluoro-6-nitrophenol. One common approach involves the difluoromethylation of a suitable precursor. For example, starting from 2-fluoro-6-nitrophenol, the difluoromethyl group can be introduced using a difluoromethylation reagent.
b. Reaction Conditions: The reaction typically occurs under mild conditions, often catalyzed by transition metals or other Lewis acids. Solvents like dichloromethane or acetonitrile are commonly used. The choice of reagents and conditions depends on the specific synthetic pathway.
c. Industrial Production: While industrial-scale production methods may vary, the synthesis of this compound likely involves efficient and scalable processes to meet demand.
Analyse Chemischer Reaktionen
2-(Difluoromethyl)-3-fluoro-6-nitrophenol can participate in various chemical reactions:
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones or other derivatives.
Reduction: Reduction of the nitro group can yield an amino derivative.
Substitution: The fluorine atom may be replaced by other functional groups.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), metal hydrides (for reduction), and nucleophiles (for substitution) are relevant.
Major Products: The specific products depend on reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in diverse fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: Its pharmacological properties could be explored for drug development.
Industry: Used in the synthesis of specialty chemicals.
Wirkmechanismus
The precise mechanism by which 2-(Difluoromethyl)-3-fluoro-6-nitrophenol exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms fully.
Vergleich Mit ähnlichen Verbindungen
While I don’t have specific data on similar compounds, researchers often compare this compound’s properties, reactivity, and applications with related molecules containing fluorine or nitro groups.
Eigenschaften
Molekularformel |
C7H4F3NO3 |
|---|---|
Molekulargewicht |
207.11 g/mol |
IUPAC-Name |
2-(difluoromethyl)-3-fluoro-6-nitrophenol |
InChI |
InChI=1S/C7H4F3NO3/c8-3-1-2-4(11(13)14)6(12)5(3)7(9)10/h1-2,7,12H |
InChI-Schlüssel |
XACULPQTIFWAIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(R)-N-[(R)-[2-[Di(adamantan-1-yl)phosphino]phenyl](naphthalen-1-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12087787.png)
![6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12087795.png)
![1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine](/img/structure/B12087799.png)
![N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride](/img/structure/B12087801.png)

![(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12087807.png)
![Butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12087814.png)


![ethyl[(1-methyl-1H-indol-7-yl)methyl]amine](/img/structure/B12087842.png)


